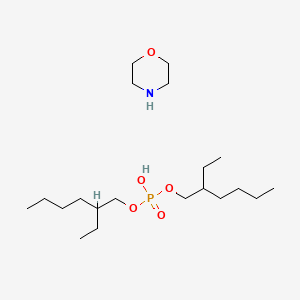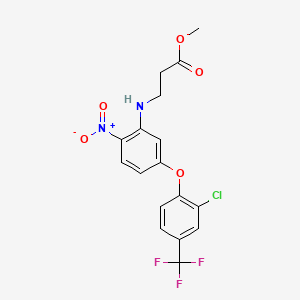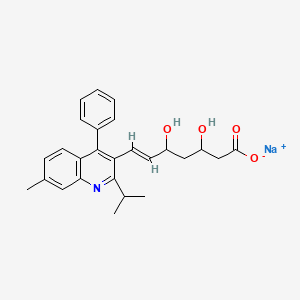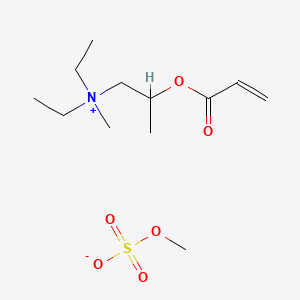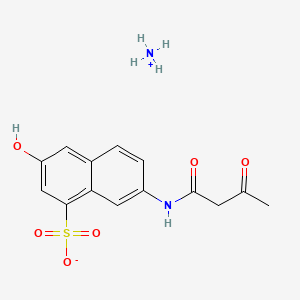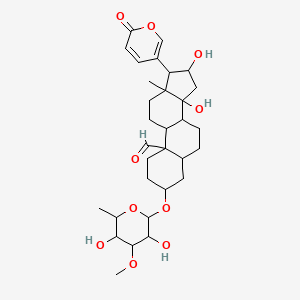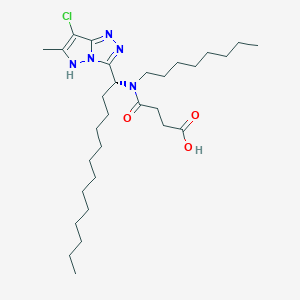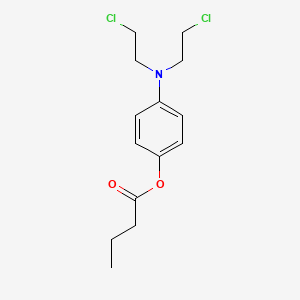
2,3',4'-Tribromobiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3’,4’-Tribromobiphenyl is a polybrominated biphenyl compound with the molecular formula C12H7Br3. It is a derivative of biphenyl, where three bromine atoms are substituted at the 2, 3’, and 4’ positions. This compound is part of a larger group of brominated flame retardants used in various industrial applications due to their ability to inhibit the spread of fire.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,4’-Tribromobiphenyl typically involves the bromination of biphenyl. One common method is the direct bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of 2,3’,4’-Tribromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically conducted in a solvent such as carbon tetrachloride or chloroform to facilitate the reaction and control the temperature.
化学反应分析
Types of Reactions: 2,3’,4’-Tribromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxylated biphenyls.
Reduction Reactions: The compound can be reduced to form less brominated biphenyls or biphenyl itself.
Oxidation Reactions: Oxidative reactions can lead to the formation of brominated biphenyl oxides.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products:
Substitution: Hydroxylated biphenyls.
Reduction: Less brominated biphenyls or biphenyl.
Oxidation: Brominated biphenyl oxides.
科学研究应用
2,3’,4’-Tribromobiphenyl has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of brominated biphenyls in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation in organisms.
Medicine: Studied for its potential use in developing new pharmaceuticals, particularly in the area of cancer research.
Industry: Utilized as a flame retardant in the production of plastics, textiles, and electronic devices.
作用机制
The mechanism of action of 2,3’,4’-Tribromobiphenyl involves its interaction with cellular components. It can bind to proteins and enzymes, disrupting their normal function. The compound is known to induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage. It can also interfere with hormone signaling pathways, particularly those involving thyroid hormones, due to its structural similarity to these hormones.
相似化合物的比较
- 2,4,6-Tribromobiphenyl
- 2,4,5-Tribromobiphenyl
- 2,3,5-Tribromobiphenyl
Comparison: 2,3’,4’-Tribromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. Compared to other tribromobiphenyls, it may exhibit different levels of toxicity, bioaccumulation, and environmental persistence. For example, 2,4,6-Tribromobiphenyl has a different bromination pattern, which can lead to variations in its flame-retardant properties and interactions with biological systems.
属性
CAS 编号 |
859930-83-9 |
|---|---|
分子式 |
C12H7Br3 |
分子量 |
390.90 g/mol |
IUPAC 名称 |
1,2-dibromo-4-(2-bromophenyl)benzene |
InChI |
InChI=1S/C12H7Br3/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7H |
InChI 键 |
XRMQKMIQBMLPND-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




